Studies have explored the potential of 3-BICA as an inhibitor for various enzymes, including:
The structural properties of 3-BICA have led to its exploration as a potential scaffold for the development of new drugs. By modifying the core structure of 3-BICA, researchers can create novel compounds with potential therapeutic applications [].
3-Bromo-1H-indazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a bromine atom and a carboxylic acid functional group attached to an indazole ring. Its molecular formula is with a molecular weight of approximately 241.04 g/mol. The compound exhibits solid-state properties with a melting point ranging from 290 to 292 °C . The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Research has indicated that 3-Bromo-1H-indazole-5-carboxylic acid exhibits promising biological activity. It has been identified as a fragment hit in the development of potential antibacterial agents, particularly against Mycobacterium abscessus, suggesting its utility as a lead compound for antibiotic development . Furthermore, derivatives of this compound have shown antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .
The synthesis of 3-Bromo-1H-indazole-5-carboxylic acid can be achieved through multiple routes:
3-Bromo-1H-indazole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its applications include:
Studies on the interactions of 3-Bromo-1H-indazole-5-carboxylic acid indicate its potential efficacy against specific bacterial strains and cancer cell lines. The structural features imparted by the bromine atom and carboxylic acid group are critical for its biological activity, influencing binding interactions with biological targets . Further research into its interaction mechanisms could enhance understanding and facilitate the design of more effective derivatives.
3-Bromo-1H-indazole-5-carboxylic acid shares structural similarities with several other indazole derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Bromo-1H-indazole-3-carboxylic acid | 660823-36-9 | 0.99 |
4-Bromo-1H-indazole-3-carboxylic acid | 885521-80-2 | 0.94 |
Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | 0.93 |
Methyl 6-bromo-1H-indazole-3-carboxylate | 885278-42-2 | 0.92 |
Ethyl 5-bromo-1H-indazole-3-carboxylate | 1081-04-5 | 0.91 |
The uniqueness of 3-Bromo-1H-indazole-5-carboxylic acid lies in its specific bromination at the third position relative to other similar compounds, which may affect its reactivity and biological properties significantly compared to its analogs .